molecular formula C28H33N7O7 B12297276 Cbz-Gly-Gly-DL-Arg-AMC

Cbz-Gly-Gly-DL-Arg-AMC

Cat. No.: B12297276
M. Wt: 579.6 g/mol
InChI Key: SXTGIAYWYXVNLT-UHFFFAOYSA-N
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Description

Cbz-Gly-Gly-DL-Arg-AMC, also known as carbobenzoxy-glycyl-glycyl-DL-arginine-7-amido-4-methylcoumarin, is a synthetic peptide substrate used primarily in biochemical assays. This compound is notable for its application as a fluorogenic substrate, particularly in the study of protease activity, such as thrombin and trypsin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Gly-Gly-DL-Arg-AMC typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The protecting groups, such as carbobenzoxy (Cbz) for the N-terminus and 7-amido-4-methylcoumarin (AMC) for the C-terminus, are used to prevent unwanted side reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Cbz-Gly-Gly-DL-Arg-AMC undergoes several types of chemical reactions, including:

    Hydrolysis: Catalyzed by proteases, leading to the release of AMC, which fluoresces upon cleavage.

    Oxidation and Reduction: These reactions can modify the peptide backbone or side chains, affecting the compound’s stability and activity.

    Substitution: Involves the replacement of functional groups, which can be used to modify the compound for specific applications.

Common Reagents and Conditions

    Hydrolysis: Typically performed in buffered aqueous solutions at physiological pH, with the presence of specific proteases.

    Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Commonly involves reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products

The primary product of hydrolysis is AMC, which emits fluorescence upon release. This property is exploited in various assays to measure protease activity.

Scientific Research Applications

Cbz-Gly-Gly-DL-Arg-AMC has a wide range of applications in scientific research:

    Chemistry: Used as a model substrate to study enzyme kinetics and mechanisms.

    Biology: Employed in assays to measure the activity of proteases, such as thrombin and trypsin, in various biological samples.

    Medicine: Utilized in diagnostic assays to monitor blood coagulation and other protease-related conditions.

    Industry: Applied in the development of pharmaceuticals and in quality control processes to ensure the activity of protease inhibitors.

Mechanism of Action

The mechanism of action of Cbz-Gly-Gly-DL-Arg-AMC involves its cleavage by specific proteases. The peptide bond between the arginine and AMC moieties is hydrolyzed, releasing AMC, which fluoresces upon excitation. This fluorescence can be quantitatively measured, providing insights into the activity of the protease. The molecular targets are typically serine proteases, which recognize and cleave the peptide substrate at the arginine residue.

Comparison with Similar Compounds

Similar Compounds

    Z-Gly-Gly-Arg-AMC: Another fluorogenic substrate used for similar applications, but with a different protecting group.

    Cbz-Arg-Arg-AMC: A substrate with a similar structure but different amino acid sequence, used to study different proteases.

    Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride: A variant with different protecting groups and amino acid sequence.

Uniqueness

Cbz-Gly-Gly-DL-Arg-AMC is unique due to its specific sequence and protecting groups, which make it highly suitable for studying thrombin and trypsin activity. Its ability to release a fluorescent product upon cleavage allows for sensitive and accurate measurement of protease activity in various assays.

Properties

Molecular Formula

C28H33N7O7

Molecular Weight

579.6 g/mol

IUPAC Name

benzyl N-[2-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C28H33N7O7/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31)

InChI Key

SXTGIAYWYXVNLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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